molecular formula C8H14N2O3 B3287023 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- CAS No. 83598-13-4

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-

Cat. No.: B3287023
CAS No.: 83598-13-4
M. Wt: 186.21 g/mol
InChI Key: MFIYYJKGKXOPMY-UHFFFAOYSA-N
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Description

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- is a chemical compound with the molecular formula C8H14N2O3. It is a member of the oxadiazepine family, characterized by a seven-membered ring containing oxygen and nitrogen atoms.

Preparation Methods

The synthesis of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of diacetylhydrazine with an appropriate diacid chloride, followed by cyclization to form the oxadiazepine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepine oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- can be compared with other oxadiazepine derivatives, such as:

  • 1,4,5-Oxadiazepine, 4,5-dimethylhexahydro-
  • 1,4,5-Oxadiazepine, 4,5-diphenylhexahydro-

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

1-(5-acetyl-1,4,5-oxadiazepan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-7(11)9-3-5-13-6-4-10(9)8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIYYJKGKXOPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265296
Record name 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83598-13-4
Record name 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83598-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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